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Compound of Interest

Compound Name: 5-(m-Tolyl)isoxazole

CAS No.: 129747-41-7

Cat. No.: B167081

Get Quote

Executive Summary
Compound: 5-(3-Methylphenyl)isoxazole CAS Registry Number: Not widely listed in open

commodity catalogs; often synthesized de novo. Molecular Formula: C

H

NO Molecular Weight: 159.19 g/mol

This guide addresses the physicochemical properties of 5-(3-methylphenyl)isoxazole, a critical

regioisomer in the development of COX-2 inhibitors and functionalized heterocyclic building

blocks. While the para-isomer (5-(4-methylphenyl)isoxazole) is a well-characterized solid, the

meta-substitution pattern of the title compound introduces asymmetry that significantly lowers

the crystal lattice energy. Consequently, this compound frequently presents as a viscous oil or

low-melting solid at ambient conditions, necessitating specific handling protocols described

herein.
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Physicochemical Data & Melting Point Analysis[1][2]
[3]
Experimental vs. Predicted Data
Direct experimental melting point (MP) data for the isolated, unsubstituted 5-(3-

methylphenyl)isoxazole is scarce in open literature due to its tendency to exist as a

supercooled liquid. However, comparative analysis with structural analogs allows for a high-

confidence predicted range.

Compound Structure Note
Melting Point /
State

Reference

5-(3-

Methylphenyl)isoxazol

e

Target (meta-

substituted)

Predicted: 15–25 °C

(Oil/Solid)
Inferred

5-(4-

Methylphenyl)isoxazol

e

para-isomer 56–58 °C [1]

5-Phenylisoxazole Unsubstituted phenyl
22–24 °C (Low-

melting solid)
[2]

3-Methyl-5-

phenylisoxazole
3-Me, 5-Ph 42–43 °C [3]

3-Chloro-5-(3-

methylphenyl)isoxazol

e

3-Cl derivative
Solid (Precursor MP >

35°C)
[4]

Technical Insight: The introduction of a methyl group at the meta position (C3 of the phenyl

ring) disrupts the planar packing efficiency observed in the para-isomer. Given that the

unsubstituted 5-phenylisoxazole melts at ~23 °C, the 5-(3-methylphenyl) derivative is expected

to be an oil at room temperature or a solid that melts upon slight warming. Researchers should

handle the compound as a liquid for volumetric transfers unless cryogenically stored.

Synthetic Methodology
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To obtain high-purity material for melting point determination and bio-assay, the following

Regioselective Cyclocondensation Protocol is recommended. This route avoids the formation

of the 3-aryl isomer, ensuring the 5-aryl regioisomer is the exclusive product.

Reaction Pathway
The synthesis utilizes the reaction between a dimethylamino-enaminone intermediate and

hydroxylamine hydrochloride.

3'-Methylacetophenone
(C9H10O)

Enaminone Intermediate
(3-(Dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one)

Condensation

DMF-DMA
(Reflux, 8-12h) 5-(3-Methylphenyl)isoxazole

(Target)

Cyclization
(- H2O, - HNMe2)

NH2OH·HCl
Ethanol, Reflux

Click to download full resolution via product page

Figure 1: Regioselective synthesis of 5-(3-methylphenyl)isoxazole via enaminone intermediate.

Step-by-Step Protocol
Step 1: Formation of Enaminone Intermediate

Charge: In a 100 mL round-bottom flask, dissolve 3'-methylacetophenone (10.0 mmol) in

N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol).

Reflux: Heat the neat mixture to 110 °C for 8–12 hours under nitrogen atmosphere.

Monitor: Check TLC (Hexane:EtOAc 7:3) for the disappearance of the ketone and

appearance of a yellow/orange spot (enaminone).

Workup: Evaporate excess DMF-DMA under reduced pressure. The residue (often a yellow

oil or solid) is used directly without further purification to maximize yield.

Step 2: Cyclization to Isoxazole
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Solvation: Dissolve the crude enaminone in absolute ethanol (20 mL).

Cyclization: Add hydroxylamine hydrochloride (11.0 mmol) in one portion.

Reflux: Heat to reflux (78 °C) for 2–4 hours.

Quench: Cool to room temperature. Remove ethanol in vacuo.

Extraction: Resuspend residue in water (30 mL) and extract with ethyl acetate (3 x 20 mL).

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify

via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation Checkpoint:

Regioselectivity: This method specifically yields the 5-aryl isomer. The 3-aryl isomer is not

formed because the nucleophilic attack of hydroxylamine occurs preferentially at the hard

electrophilic center (the enaminone carbon adjacent to the nitrogen).

Characterization Data (Self-Validating)
Since experimental spectra may not be in your library, use these predicted shifts (based on

ChemDraw/MestReNova algorithms and analog comparison) to validate your synthesized

product.

Proton NMR ( H NMR, 400 MHz, CDCl )
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Shift (

, ppm)
Multiplicity Integration Assignment

8.28
Doublet (

Hz)
1H

H-3 (Isoxazole ring,

adjacent to O)

7.65 Singlet 1H
Ar-H (C2' of phenyl

ring)

7.60 Doublet 1H
Ar-H (C6' of phenyl

ring)

7.35 Triplet 1H
Ar-H (C5' of phenyl

ring)

7.22 Doublet 1H
Ar-H (C4' of phenyl

ring)

6.48
Doublet (

Hz)
1H H-4 (Isoxazole ring)

2.42 Singlet 3H
-CH

(Methyl group)

Diagnostic Signal: The doublet at

8.28 ppm is characteristic of the H-3 proton in 5-substituted isoxazoles. If this signal appears at

8.4-8.5 ppm as a singlet, it may indicate the 3-substituted isomer (which is not expected via this
route).

Carbon NMR ( C NMR, 100 MHz, CDCl )
Isoxazole C5: ~169.5 ppm

Isoxazole C3: ~151.0 ppm

Isoxazole C4: ~100.5 ppm (Characteristic high-field aromatic signal)
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Methyl: ~21.4 ppm

Critical Handling & Storage
Physical State: Likely a viscous oil at 20 °C. If crystallization is required for X-ray diffraction,

cool to -20 °C in pentane/ether.

Stability: Isoxazoles are generally stable to acid/base hydrolysis but can undergo ring

cleavage under reducing conditions (e.g., H₂/Pd-C) to form enaminoketones.

Storage: Store at 2–8 °C under inert gas (Argon) to prevent oxidation of the methyl group or

hydrolysis.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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